2-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H19N5O4S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
This compound falls into a class of molecules that have garnered interest due to their biological activities. Research efforts have led to the synthesis of derivatives with modifications aiming to explore and enhance their biological efficacy. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and evaluated them against butyrylcholinesterase (BChE) enzyme, also utilizing molecular docking studies to assess ligand-BChE binding affinity and orientation in active sites of human BChE protein. This approach aimed to identify potential therapeutic candidates based on their enzyme inhibition capabilities and interaction with biological targets (Khalid et al., 2016).
Antimicrobial and Anticancer Studies
Antimicrobial and anticancer activities are significant areas of research for compounds in this chemical class. Research by Khalid et al. (2016) on N-substituted derivatives of this compound class showed moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as antimicrobial agents. Similarly, Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives that exhibited anticancer and antiangiogenic effects in a mouse model, suggesting the potential of these compounds for anticancer therapy due to their ability to inhibit tumor growth and angiogenesis (Khalid et al., 2016); (Chandrappa et al., 2010).
Synthesis and Chemical Properties
On the chemical synthesis front, the process involves constructing the 1,3,4-oxadiazole core and introducing various substituents to explore the impact on biological activity. The synthesis often involves multi-step reactions, starting from basic building blocks to achieve the desired complex molecules with potential biological activities. For example, the synthesis and characterization of molecules within this class involve modern spectroscopic techniques to elucidate their structures, providing a foundation for further biological evaluation (El-Essawy & Rady, 2011).
Mechanism of Action
Target of action
Pyrazole-bearing compounds, such as “1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine”, are known for their diverse pharmacological effects . They have been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
Biochemical pathways
Pyrazole-bearing compounds are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of action
Pyrazole-bearing compounds are known to have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-10-14(11(2)18-17-10)26(22,23)21-7-5-12(6-8-21)15-19-20-16(25-15)13-4-3-9-24-13/h3-4,9,12H,5-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPAFADBLMMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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